![molecular formula C17H16ClNO3 B2539982 [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate CAS No. 876533-22-1](/img/structure/B2539982.png)

[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

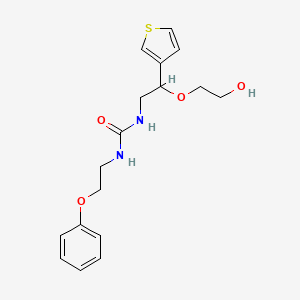

[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate, also known as PECCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

- [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate derivatives have shown promise as antimicrobial agents. Analogous cyclic structures have been investigated for their antibacterial and antimycobacterial activities .

- Carbamoyl chlorides, including [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate, serve as important intermediates in both research laboratories and industrial syntheses. These compounds are disubstituted derivatives, commonly incorporating aryl or alkyl groups. Solvolysis reactions, often following SN1 mechanisms, replace the chloride ion at the carbonyl carbon .

- Researchers have applied the extended Grunwald–Winstein equation to study solvolysis reactions of carbamoyl chlorides. This equation provides insights into reaction rates and products under solvolytic conditions .

- Unlike the highly unstable formyl chloride (HOCOCl), the unsubstituted carbamoyl chloride (H₂NCOCl) remains remarkably stable even at elevated temperatures. Synthetic procedures often require it to withstand reaction temperatures in the 300–400 °C range .

- Complexation with aluminum chloride or iron (III) chloride further stabilizes carbamoyl chlorides, including [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate .

Antimicrobial Properties

Chemical Synthesis Intermediates

Extended Grunwald–Winstein Equation Studies

Stable Structure at High Temperatures

Complexation for Stability

Monosubstituted Derivatives

Mécanisme D'action

The mode of action of a carbamate ester generally involves the formation of a covalent bond with its target, which can lead to the inhibition of the target’s activity . The specific biochemical pathways affected by a carbamate ester would depend on its exact structure and the nature of its target.

In terms of pharmacokinetics, carbamate esters, like other organic compounds, would be subject to absorption, distribution, metabolism, and excretion (ADME) in the body. Factors such as the compound’s size, polarity, and stability can influence its ADME properties and thus its bioavailability .

The molecular and cellular effects of a carbamate ester’s action would depend on the nature of its target and the specific biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .

Environmental factors, such as pH and temperature, can influence the action, efficacy, and stability of a carbamate ester. For example, these compounds are only marginally stable in water and their rate of hydrolysis can be considerably accelerated at physiological pH .

Propriétés

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12(13-7-3-2-4-8-13)19-16(20)11-22-17(21)14-9-5-6-10-15(14)18/h2-10,12H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWVLGXRHMVONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)

![4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B2539902.png)

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2539908.png)

![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)

![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)